

Comparative Guide: SERT Inhibition IC50 Values for DiPT Analogs

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-methoxy DiPT (hydrochloride)

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Executive Summary: The Dual-Action Profile

While classical tryptamines (e.g., DMT, Psilocin) are primarily characterized by 5-HT

receptor agonism, N,N-diisopropyltryptamine (DiPT) analogs exhibit a unique pharmacological divergence.^[1] The bulky isopropyl groups on the amine nitrogen create steric hindrance that often reduces 5-HT

efficacy while retaining or enhancing affinity for monoamine transporters.

This guide focuses on the Half-Maximal Inhibitory Concentration (IC

) at the Serotonin Transporter (SERT).^{[1][2][3]} A lower IC

indicates more potent inhibition, which correlates with "entactogenic" effects (similar to MDMA) by increasing synaptic serotonin levels.

Comparative Data Analysis

The following table synthesizes experimental data from key pharmacological studies (e.g., Rickli et al., PDSP). Note the distinction between K_i (binding affinity) and IC

(functional uptake inhibition).^[2]

Table 1: SERT Inhibition and Binding Profiles of DiPT Analogs

Compound	Common Name	SERT Uptake IC (nM)	SERT Binding K (nM)	5-HT Affinity K (nM)	Pharmacological Classification
5-MeO-DiPT	Foxy / Foxy Methoxy	239 – 24,215 [1, 2]	874 – 1,618	16 – 162	Hybrid Agonist-Reuptake Inhibitor (SNRI-like)
4-HO-DiPT	Iprocin	163 – 2,400 [3, 4]	419 – 1,800	120 – 922	Primarily Psychedelic (Agonist) with moderate SERT activity
DiPT	—	~3,000 (Low μ M) [4]	2,980	~500	Auditory Hallucinogen / Weak SERT Inhibitor
5-MeO-MiPT	Moxy	29,768 [2]	2,869	147	Hybrid Agonist-Reuptake Inhibitor
MDMA	Ecstasy (Reference)	~100 – 500	~200	>10,000	Potent Releaser / Reuptake Inhibitor



Technical Insight: 5-MeO-DiPT shows the most significant variability in reported IC

values. This is likely due to assay conditions (buffer composition, incubation time). However, its functional profile in vivo strongly suggests significant SERT blockade, contributing to its distinct stimulant/entactogenic effects compared to the purely psychedelic 4-HO-DiPT.

Structure-Activity Relationship (SAR) Mechanism

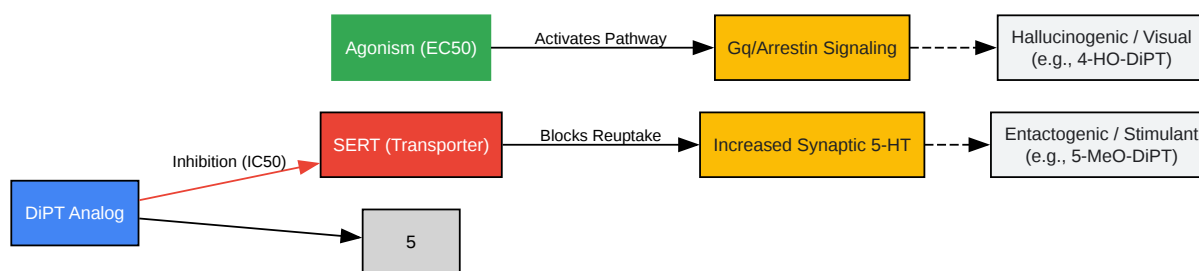
The interaction of DiPT analogs with SERT is governed by two main structural variables:

- N-Substitution (The Isopropyl Factor):
 - The N,N-diisopropyl moiety is bulky. While it fits into the 5-HT receptor binding pocket (albeit with altered signaling, often affecting auditory processing in the case of DiPT), it creates steric clashes within the SERT translocation channel.
 - Result: Generally lower SERT potency compared to N-methyl or N-ethyl analogs (e.g., MDMA or 5-MeO-DMT).
- Ring Substitution (5-MeO vs. 4-HO):
 - 5-Methoxy (5-MeO): Increases lipophilicity and electron density at the 5-position. This substitution generally favors SERT binding over the 4-hydroxy substitution. 5-MeO-DiPT acts as a monoamine reuptake inhibitor with significant potency at SERT and NET (Norepinephrine Transporter).
 - 4-Hydroxy (4-HO): The polar hydroxyl group at position 4 (as in Psilocin/4-HO-DiPT) forms strong hydrogen bonds in the 5-HT receptor but is less favorable for the hydrophobic pocket of SERT. Consequently, 4-HO-DiPT is a more selective 5-HT

agonist with weaker SERT inhibition.[4][5]

Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways based on the dominant mechanism (Agonism vs. Inhibition).



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Figure 1: Pharmacological divergence of DiPT analogs. 5-MeO substitutions favor the upper pathway (SERT inhibition), while 4-HO substitutions favor the lower pathway (Receptor Agonism).

Experimental Protocol: [³H]-5-HT Uptake Assay

To determine the IC

values cited above, a competitive radioligand uptake assay is the industry standard. This protocol measures the ability of the test compound to prevent the internalization of tritiated serotonin into synaptosomes or transfected cells (e.g., HEK293-SERT).

Protocol Workflow

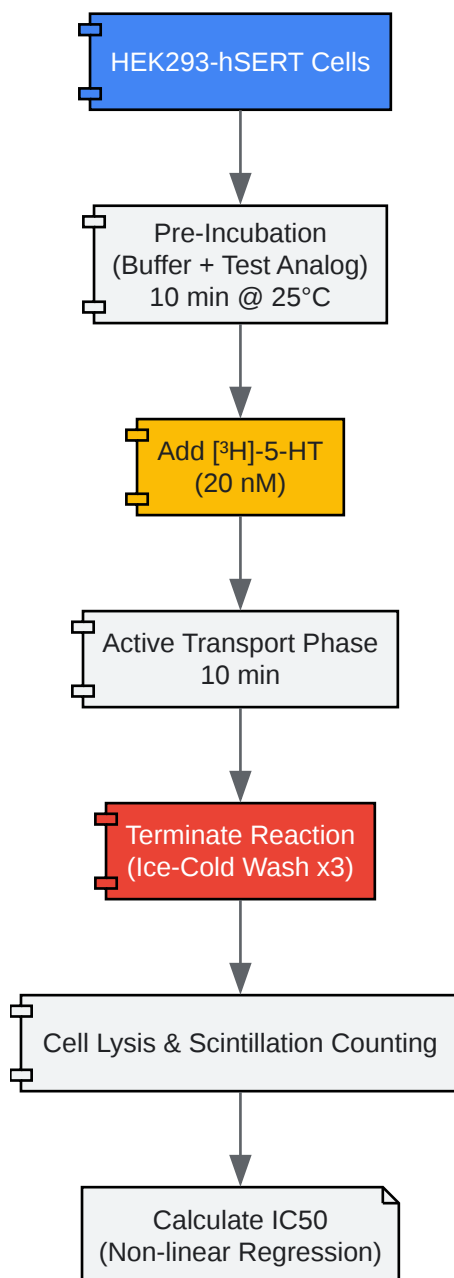
- Cell Preparation: Use HEK293 cells stably expressing human SERT (hSERT). Plate at density of cells/well in poly-D-lysine coated plates.
- Buffer Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation of monoamines) and 10 μM pargyline (to inhibit MAO

activity).

- Pre-Incubation: Incubate cells with the Test Compound (DiPT analog) at varying concentrations (to M) for 10 minutes at 25°C.
- Substrate Addition: Add [³H]-5-HT (final concentration ~20 nM) and incubate for exactly 10 minutes.
 - Critical Step: Time must be optimized to ensure uptake is in the linear range.
- Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop transport.
- Lysis & Counting: Lyse cells with 1% SDS or NaOH. Quantify radioactivity using Liquid Scintillation Counting (LSC).[6]
- Data Analysis: Normalize counts to "Total Uptake" (vehicle) and "Non-Specific Uptake" (fluoxetine control). Fit data to a sigmoid dose-response curve to derive IC

.

Workflow Diagram



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Figure 2: Step-by-step workflow for the $[^3\text{H}]\text{-5-HT}$ Uptake Inhibition Assay used to generate the comparative data.

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- To cite this document: BenchChem. [Comparative Guide: SERT Inhibition IC50 Values for DiPT Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1163272#comparison-of-sert-inhibition-ic50-values-for-dipt-analogs>]

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